An In-depth Technical Guide to 6-Chloro-9-cyclopropyl-9H-purine: Core Properties and Synthetic Utility
An In-depth Technical Guide to 6-Chloro-9-cyclopropyl-9H-purine: Core Properties and Synthetic Utility
Abstract
6-Chloro-9-cyclopropyl-9H-purine is a synthetically derived heterocyclic compound belonging to the purine family. While not extensively characterized for its own biological efficacy in public literature, its true value lies in its role as a versatile chemical intermediate and a core scaffold for medicinal chemistry.[1] The purine core is a privileged structure in drug discovery, and the strategic placement of a chloro group at the C6 position and a cyclopropyl moiety at the N9 position provides a unique combination of reactivity and structural features. The 6-chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution, enabling the rapid diversification of the purine scaffold.[2][3] Concurrently, the N9-cyclopropyl group enhances metabolic stability and can improve receptor binding affinity compared to other alkyl substituents.[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and potential applications of 6-Chloro-9-cyclopropyl-9H-purine, positioning it as a key building block for the development of novel therapeutics, particularly in oncology and immunology.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of 6-Chloro-9-cyclopropyl-9H-purine is critical for its effective handling, reaction design, and interpretation of biological data. The key characteristics are summarized below.
Structural and Quantitative Data
The compound's properties are derived from public chemical databases and inferred from related structures.
| Property | Value | Source |
| IUPAC Name | 6-chloro-9-cyclopropylpurine | [4] |
| CAS Number | 6627-30-1 | [4] |
| Molecular Formula | C₈H₇ClN₄ | [4] |
| Molecular Weight | 194.62 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from analogs[2] |
| pKa (estimated) | ~2-3 (protonation of N1/N7) | Inferred from purine data[5] |
| Storage | 2°C - 8°C, in a dry, well-sealed container | [6] |
| Solubility | Soluble in DMSO, moderately soluble in methanol and chloroform | Inferred from analogs[7] |
| Hazard Codes | H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye/respiratory irritation) | [4] |
Basicity and Chemical Reactivity
The basicity of the purine ring is a key property influencing its solubility and interaction with biological targets. The nitrogen atoms of the imidazole and pyrimidine rings can be protonated. The N9 position is blocked by the cyclopropyl group, leaving the imidazole nitrogen (N7) and the pyrimidine nitrogens (N1, N3) as potential sites of protonation. The electron-withdrawing effect of the C6-chlorine atom reduces the overall basicity of the ring system compared to unsubstituted purine.
The most significant chemical property is the reactivity of the C6-Cl bond. This position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the introduction of a wide array of functional groups (amines, thiols, alkoxides) to generate libraries of novel compounds for screening.[3][8]
Synthesis and Purification
The synthesis of 6-Chloro-9-cyclopropyl-9H-purine is typically achieved through N-alkylation of the 6-chloropurine core. A common and effective method is the Mitsunobu reaction, which allows for the formation of the N9-C bond under mild conditions.
Conceptual Synthetic Pathway
The reaction involves the activation of cyclopropanol with a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is then readily displaced by the N9 nitrogen of 6-chloropurine.[3]
Caption: Conceptual workflow for the Mitsunobu synthesis.
Detailed Experimental Protocol: Synthesis
-
Expertise & Causality: This protocol is based on established Mitsunobu conditions for N9-alkylation of purines.[3] The reaction is run under an inert nitrogen atmosphere to prevent moisture from quenching the reactive intermediates. DIAD is added slowly at 0°C to control the exothermic reaction.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloropurine (1.0 eq), cyclopropanol (1.5 eq), and triphenylphosphine (1.5 eq). Dissolve the components in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the stirred solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20 minutes.
-
Self-Validating System: The appearance of a white precipitate (triphenylphosphine oxide) is a visual indicator that the reaction is proceeding.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an eluent such as 1:1 ethyl acetate/hexane. The consumption of 6-chloropurine and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure 6-Chloro-9-cyclopropyl-9H-purine.
-
Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.
Biological Activity and Therapeutic Potential
While direct biological data for 6-Chloro-9-cyclopropyl-9H-purine is sparse, the extensive research on analogous compounds provides a strong basis for its potential applications.[9] It is primarily considered a scaffold for creating derivatives with therapeutic activity.
Role as a Kinase Inhibitor Scaffold
The purine scaffold is a well-established pharmacophore for kinase inhibitors. Many FDA-approved drugs and clinical candidates feature a substituted purine ring that mimics the endogenous ATP ligand, competing for the enzyme's active site. Derivatives of 6-Chloro-9-cyclopropyl-9H-purine have been investigated as inhibitors of various kinases implicated in cancer and inflammation.[2]
-
Oncogenic Kinases: Studies have shown that 2,6,9-trisubstituted purines can inhibit kinases crucial for leukemia cell survival, such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD.[2]
-
Inflammatory Kinases: The purine core is also a key component in inhibitors of kinases in inflammatory pathways, such as Interleukin-1 receptor-associated kinase 4 (IRAK-4), which is a critical node in Toll-like receptor (TLR) signaling.[10]
Caption: Hypothetical inhibition of the IRAK-4 signaling pathway.
Anti-inflammatory and Antiviral Potential
Beyond kinase inhibition, purine analogs have shown broad biological activity. Some derivatives act as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, which is central to inflammatory responses.[3][9] The parent compound, 6-chloropurine, is known to be metabolized into the antitumor agent 6-mercaptopurine and exhibits antineoplastic properties.[7][11]
Key Experimental Protocol: SNAr for Library Synthesis
The primary application of 6-Chloro-9-cyclopropyl-9H-purine is as a starting material for parallel synthesis. The following protocol details a general method for creating a library of 6-amino-purine derivatives.
Caption: General workflow for parallel library synthesis.
-
Expertise & Causality: This protocol uses a base, such as diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction, driving it to completion. A high-boiling polar solvent like n-butanol or DMF is often used to ensure all reactants remain in solution at elevated temperatures.
-
Preparation: In an array of reaction vials, add 6-Chloro-9-cyclopropyl-9H-purine (1.0 eq).
-
Reagent Addition: To each vial, add a unique primary or secondary amine (1.2 eq) and DIPEA (2.0 eq). Add n-butanol as the solvent.
-
Controls:
-
Negative Control: A vial containing only the starting material and reagents but kept at room temperature to check for background degradation.
-
Positive Control: A reaction with a well-behaved amine (e.g., benzylamine) to validate the reaction conditions.
-
-
Reaction: Seal the vials and heat the array to 100°C for 4-16 hours.
-
Analysis: After cooling, take an aliquot from each vial for LC-MS analysis to confirm the formation of the desired product by checking for the expected mass.
-
Purification: The products can be purified using automated preparative HPLC.
-
Library Generation: The purified compounds are solvent-evaporated, weighed, and formatted into plates for biological screening.
Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of 6-Chloro-9-cyclopropyl-9H-purine and its derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two purine protons (H2 and H8), typically as singlets between 8.0-9.0 ppm. The cyclopropyl group will present complex multiplets in the upfield region (approx. 0.5-1.5 ppm).[2]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic signals for the purine ring carbons and the upfield signals of the cyclopropyl carbons.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The compound will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent protonated molecular ion [M+H]⁺ at m/z 195.04.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is standard. Purity is determined by the peak area percentage at a specific wavelength (e.g., 254 nm).
Conclusion
6-Chloro-9-cyclopropyl-9H-purine is a high-value chemical scaffold for drug discovery and development. Its basic properties are defined by the purine core, which is modified by an activating chloro group and a stabilizing cyclopropyl moiety. While its intrinsic biological activity is not a primary focus, its utility as a versatile intermediate for generating diverse libraries of substituted purines is well-established in principle. The straightforward SNAr chemistry at the C6 position allows researchers to rapidly explore structure-activity relationships, making this compound a powerful tool in the rational design of novel kinase inhibitors and other targeted therapeutics.
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